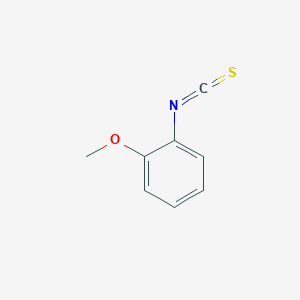

2-Methoxyphenyl isothiocyanate

Beschreibung

Eigenschaften

IUPAC Name |

1-isothiocyanato-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-10-8-5-3-2-4-7(8)9-6-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAOOWJWWKWWOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334404 | |

| Record name | 2-Methoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3288-04-8 | |

| Record name | 2-Methoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxyphenyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Methoxyphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenyl isothiocyanate is an aromatic organosulfur compound that has garnered interest within the scientific community for its potential applications in organic synthesis and medicinal chemistry. As a member of the isothiocyanate class, it shares a core functional group (-N=C=S) known for its diverse reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological significance of this compound, with a focus on providing practical information for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NOS | [1][2] |

| Molecular Weight | 165.21 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.196 g/mL at 25 °C | [3][4] |

| Boiling Point | 264-266 °C | [3][4] |

| Refractive Index | n20/D 1.6443 | [3][4] |

| Flash Point | 113 °C (closed cup) | [3][4] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

| CAS Number | 3288-04-8 | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the preparation of aryl isothiocyanates. A common and effective approach involves the decomposition of a dithiocarbamate (B8719985) salt, which is formed from the corresponding primary amine, 2-methoxyaniline. This method avoids the use of highly toxic reagents like thiophosgene.

Experimental Protocol: Dithiocarbamate Decomposition Method

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-Methoxyaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (B128534) (Et₃N) or another suitable base

-

Ethyl chloroformate or another desulfurizing agent

-

Dichloromethane (B109758) (CH₂Cl₂) or another suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methoxyaniline (1.0 equivalent) in dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring the formation of the dithiocarbamate salt by thin-layer chromatography (TLC).

-

Once the formation of the intermediate is complete, cool the reaction mixture back to 0 °C.

-

Slowly add ethyl chloroformate (1.1 equivalents) dropwise.

-

Stir the reaction at room temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the dithiocarbamate intermediate and formation of the isothiocyanate.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 3. rsc.org [rsc.org]

- 4. Growth-inhibitory activity of natural and synthetic isothiocyanates against representative human microbial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxyphenyl Isothiocyanate

CAS Number: 3288-04-8

This technical guide provides a comprehensive overview of 2-Methoxyphenyl isothiocyanate, a versatile chemical compound with applications in synthetic chemistry and potential biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and putative mechanisms of action.

Chemical and Physical Properties

This compound, also known as o-anisyl isothiocyanate, is an organic compound featuring a methoxy (B1213986) group ortho to an isothiocyanate functional group on a benzene (B151609) ring.[1] Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3288-04-8 | [1][2][3][4][5] |

| Molecular Formula | C₈H₇NOS | [1][3][4][5] |

| Molecular Weight | 165.21 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 264-266 °C (lit.) | [2] |

| Density | 1.196 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.6443 (lit.) | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| Infrared (IR) | 2092 cm⁻¹ (-N=C=S stretch) | [1] |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.25–7.30 (m, 1H, ArH), other aromatic and methoxy protons | [1] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 155.6, 137.9, 129.3, 125.8, 121.1, 119.3, 112.5, 56.4 | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of the corresponding primary amine, 2-methoxyaniline, with a thiocarbonylating agent. A common and effective method is the reaction with carbon disulfide (CS₂) to form a dithiocarbamate (B8719985) salt intermediate, which is subsequently decomposed to the isothiocyanate.

Experimental Protocol: Synthesis via Dithiocarbamate Intermediate

This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates.[6]

Materials:

-

2-Methoxyaniline

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (B78521) (KOH) or Triethylamine (B128534) (Et₃N)

-

A desulfurizing agent (e.g., 2,4,6-trichloro-1,3,5-triazine (TCT), ethyl chloroformate)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane or aqueous potassium carbonate.

-

Add a base, such as triethylamine (1.1 eq) or potassium carbonate (2.0 eq).

-

Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise while stirring vigorously.

-

Allow the reaction to stir at room temperature for 1-2 hours to ensure the complete formation of the dithiocarbamate salt intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Desulfurization to form the Isothiocyanate:

-

Cool the reaction mixture again in an ice bath.

-

Slowly add a desulfurizing agent, such as a solution of 2,4,6-trichloro-1,3,5-triazine (TCT) (0.5 eq) in dichloromethane.

-

Continue stirring the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or flash column chromatography on silica (B1680970) gel.

-

Caption: Synthetic workflow for this compound.

Potential Biological and Pharmacological Activity

Isothiocyanates (ITCs) are a well-studied class of compounds, many of which are derived from cruciferous vegetables and exhibit significant biological activities, including antimicrobial and anticancer properties. While specific studies on this compound are limited, its activity can be inferred from the broader class of aryl isothiocyanates.

Putative Anticancer Activity

Isothiocyanates are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][3][4][7][8]

Materials:

-

Cancer cell line (e.g., human breast cancer cell line MCF-7 or MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Caption: Workflow for the MTT cytotoxicity assay.

Potential Antimicrobial Activity

Aryl isothiocyanates have demonstrated activity against a range of microbial pathogens. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

This protocol is based on standardized methods for antimicrobial susceptibility testing.[9][10]

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation:

-

Prepare an overnight culture of the bacterial strain in the appropriate growth medium.

-

Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Serial Dilution of the Compound:

-

In a 96-well plate, prepare a two-fold serial dilution of this compound in the growth medium.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well containing the serially diluted compound.

-

Include a positive control (inoculum without the compound) and a negative control (medium without inoculum).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader.

-

Putative Signaling Pathways

Isothiocyanates are known to interact with multiple cellular signaling pathways. Key pathways that are likely modulated by this compound include the Nrf2 and NF-κB pathways, which are central to the cellular response to oxidative stress and inflammation, respectively.[11][12][13][14]

Nrf2 Pathway Activation: Isothiocyanates can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), promoting the transcription of antioxidant and cytoprotective genes.

NF-κB Pathway Inhibition: The NF-κB (Nuclear factor-kappa B) pathway is a key regulator of inflammation. Isothiocyanates have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators. This can occur through various mechanisms, including the inhibition of IKK (IκB kinase), which prevents the degradation of the NF-κB inhibitor, IκBα.

Caption: Putative modulation of Nrf2 and NF-κB pathways.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | H314: Causes severe skin burns and eye damage. |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation. |

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. While research into its specific biological activities is ongoing, its structural similarity to other biologically active isothiocyanates suggests potential applications in the development of novel therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the synthesis, reactivity, and biological effects of this compound. As with all isothiocyanates, appropriate safety measures must be strictly adhered to during its handling and use.

References

- 1. rsc.org [rsc.org]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. broadpharm.com [broadpharm.com]

- 5. This compound [webbook.nist.gov]

- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

An In-depth Technical Guide to the Synthesis of 2-Methoxyphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methoxyphenyl isothiocyanate, a valuable building block in medicinal chemistry and drug development. The document details the principal synthetic methodologies, complete with detailed experimental protocols and a comparative analysis of reaction parameters. The core of the synthesis revolves around the formation of a dithiocarbamate (B8719985) intermediate from 2-methoxyaniline, followed by desulfurization. This guide presents and contrasts several effective desulfurizing agents, including the highly toxic but efficient thiophosgene (B130339), as well as safer alternatives like ethyl chloroformate and tosyl chloride. For each method, this guide provides step-by-step instructions, quantitative data, and mechanistic insights. The information is structured to be a practical resource for laboratory-scale synthesis and process optimization.

Introduction

This compound is an organic compound featuring an isothiocyanate functional group (-N=C=S) attached to a 2-methoxyphenyl ring.[1] Isothiocyanates are a class of compounds that have garnered significant interest in the field of drug discovery due to their diverse biological activities, including antimicrobial and anticancer properties.[2] The high reactivity of the isothiocyanate group, particularly its susceptibility to nucleophilic attack, makes it a versatile synthon for the creation of a wide array of sulfur and nitrogen-containing heterocyclic compounds. This guide focuses on the practical synthesis of this compound, providing detailed methodologies and comparative data to aid researchers in its preparation.

Synthetic Pathways

The most prevalent and efficient method for the synthesis of this compound begins with the corresponding primary amine, 2-methoxyaniline (o-anisidine). The general approach is a two-step process:

-

Formation of a Dithiocarbamate Salt: 2-methoxyaniline is reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate.

-

Desulfurization: The dithiocarbamate intermediate is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate.

Several desulfurizing agents can be employed, each with its own advantages and disadvantages in terms of reactivity, safety, and yield. The most common methods are detailed below.

Method 1: The Thiophosgene Method

This is a direct and often high-yielding method for the synthesis of aryl isothiocyanates.[1] However, it involves the use of thiophosgene (CSCl₂), a highly toxic and corrosive reagent, which necessitates stringent safety precautions.

Method 2: The Dithiocarbamate Decomposition Method

This two-step, "one-pot" approach is generally favored due to the avoidance of the highly toxic thiophosgene. It involves the in situ generation of the dithiocarbamate salt, followed by the addition of a desulfurizing agent. Commonly used desulfurizing agents include:

-

Ethyl Chloroformate: A reliable and effective reagent for this transformation.

-

Tosyl Chloride: Another efficient option for the decomposition of the dithiocarbamate salt.[3]

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): A milder alternative that can be used for desulfurization.[4]

Experimental Protocols

Method 1: Synthesis using Thiophosgene

This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates using thiophosgene.[5]

Materials:

-

2-Methoxyaniline (1.0 eq)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Thiophosgene (1.2 eq)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a well-ventilated fume hood, dissolve 2-methoxyaniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

To this stirring solution, add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic system.

-

Slowly add thiophosgene (1.2 equivalents) to the vigorously stirred biphasic mixture at room temperature.

-

Stir the reaction for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion, separate the organic layer. Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Synthesis via Dithiocarbamate Decomposition with Ethyl Chloroformate

This protocol is based on established procedures for the synthesis of isothiocyanates using ethyl chloroformate as the desulfurizing agent.[6]

Materials:

-

2-Methoxyaniline (1.0 eq)

-

Dry Tetrahydrofuran (THF)

-

Triethylamine (B128534) (1.1 eq)

-

Carbon Disulfide (1.2 eq)

-

Ethyl Chloroformate (1.1 eq)

-

10% aqueous sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-methoxyaniline in dry tetrahydrofuran, add triethylamine and carbon disulfide.

-

Stir the resulting mixture at room temperature. The formation of the dithiocarbamate salt can be monitored by TLC.

-

Once the formation of the intermediate is complete, cool the mixture in an ice bath.

-

Add ethyl chloroformate dropwise to the cooled mixture and continue stirring.

-

After the addition is complete, add a 10% aqueous sodium hydroxide solution and extract the mixture with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇NOS | [7][8] |

| Molecular Weight | 165.21 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 264-266 °C | [7] |

| Density | 1.196 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.6443 | [7] |

| IR Absorption (cm⁻¹) | ~2100 (characteristic -N=C=S stretch) | [9] |

Table 2: Comparison of Synthetic Methods for Aryl Isothiocyanates

| Method | Desulfurizing Agent | Typical Yields | Reaction Time | Key Advantages | Key Disadvantages |

| Thiophosgene | Thiophosgene (CSCl₂) | High | 1-2 hours | Direct, high-yielding | Highly toxic reagent, requires stringent safety measures |

| Dithiocarbamate Decomposition | Ethyl Chloroformate | Good to Excellent | 2-4 hours | Safer alternative to thiophosgene | Two-step, one-pot procedure |

| Dithiocarbamate Decomposition | Tosyl Chloride | Good to Excellent | 0.5-2 hours | Rapid reaction times | Requires careful control of reaction conditions |

| Dithiocarbamate Decomposition | Boc₂O | Good | 1-3 hours | Mild reaction conditions | May require a catalyst (e.g., DMAP) |

Mandatory Visualizations

Reaction Pathway Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. cbijournal.com [cbijournal.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound 98 3288-04-8 [sigmaaldrich.com]

- 8. This compound [webbook.nist.gov]

- 9. 2-Methoxyphenyl isocyanate and this compound: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reactivity of 2-Methoxyphenyl Isothiocyanate with Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-methoxyphenyl isothiocyanate with primary amines. This reaction is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and drug discovery, for the generation of N,N'-disubstituted thiourea (B124793) derivatives. These derivatives are recognized as privileged structures due to their wide range of biological activities, including anticancer, antibacterial, and antiviral properties. This guide covers the core reaction mechanism, factors influencing reactivity, quantitative kinetic data, detailed experimental protocols, and the relevance of this chemistry in drug development workflows and signaling pathways.

Core Reaction Mechanism and Principles

The fundamental reaction between an isothiocyanate and a primary amine is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This attack forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea product. The reaction is generally efficient and proceeds under mild conditions.

The reactivity of the isothiocyanate is governed by the electronic properties of its substituents. Electron-withdrawing groups on the phenyl ring increase the electrophilicity of the isothiocyanate carbon, accelerating the reaction. Conversely, electron-donating groups decrease the electrophilicity and thus slow down the reaction. The 2-methoxy group on this compound is an electron-donating group, which is expected to reduce its reactivity compared to unsubstituted phenyl isothiocyanate.

Data Presentation: Quantitative Reactivity Analysis

Table 1: Second-Order Rate Constants for the Reaction of Substituted Phenyl Isothiocyanates with n-Butylamine in Diethyl Ether at 25°C

| Isothiocyanate | Substituent | Rate Constant (k) (M⁻¹s⁻¹) |

| p-Nitrophenyl isothiocyanate | p-NO₂ | 1.23 x 10⁻² |

| Phenyl isothiocyanate | H | Data not available |

| This compound | o-OCH₃ | (Estimated to be lower than Phenyl isothiocyanate) |

| 4-Methoxyphenyl isothiocyanate | p-OCH₃ | (Diminished electrophilicity noted)[1] |

Note: The methoxy (B1213986) group is electron-donating, which decreases the electrophilicity of the isothiocyanate carbon, leading to a slower reaction rate compared to unsubstituted or electron-withdrawn isothiocyanates.

Table 2: Relative Reactivity of Substituted Anilines with Phenyl Isothiocyanate in Carbon Tetrachloride at 20°C

| Aniline (B41778) | Substituent | Relative Rate |

| p-Anisidine | p-OCH₃ | High |

| p-Toluidine | p-CH₃ | Moderate-High |

| Aniline | H | Moderate |

| p-Chloroaniline | p-Cl | Low |

Note: The nucleophilicity of the primary amine is a critical factor. Electron-donating groups on the aniline increase its nucleophilicity and reaction rate, while electron-withdrawing groups have the opposite effect.[2]

Experimental Protocols

General Synthesis of an N-(2-Methoxyphenyl)-N'-substituted Thiourea

This protocol describes a general method for the synthesis of a thiourea derivative from this compound and a primary amine.

Materials:

-

This compound (1.0 mmol)

-

Primary amine (e.g., benzylamine) (1.0 mmol)

-

Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a nitrogen inlet

Procedure:

-

In a clean, dry round-bottom flask, dissolve the primary amine (1.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere.

-

To this solution, add this compound (1.0 mmol) dropwise at room temperature with continuous stirring.

-

Stir the resulting mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically within a few hours), the product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica (B1680970) gel.

Kinetic Analysis of the Reaction by HPLC

This protocol outlines a method to determine the second-order rate constant for the reaction of this compound with a primary amine using High-Performance Liquid Chromatography (HPLC).[3]

Materials:

-

This compound

-

Primary amine (e.g., n-butylamine)

-

Reaction solvent (e.g., acetonitrile)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Volumetric flasks and syringes

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of known concentrations of this compound and the primary amine in the reaction solvent.

-

Reaction Initiation: In a thermostatted vessel, initiate the reaction by mixing the isothiocyanate and amine solutions. The amine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

-

Time-Point Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it in a vial containing a suitable quenching agent (e.g., a small amount of a highly reactive amine or an acid).

-

HPLC Analysis: Inject the quenched samples into the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to separate the reactants and the thiourea product.

-

Data Analysis: Monitor the disappearance of the this compound peak or the appearance of the thiourea product peak over time. Plot the natural logarithm of the isothiocyanate concentration versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k').

-

Calculate the Second-Order Rate Constant (k): Divide the pseudo-first-order rate constant (k') by the concentration of the amine in excess to obtain the second-order rate constant (k).

Mandatory Visualizations

Reaction Mechanism

Caption: General mechanism of thiourea formation.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for kinetic analysis by HPLC.

Role in Drug Discovery: Kinase Inhibitor Signaling

Thiourea derivatives are known to act as inhibitors of various protein kinases, which are crucial in cancer cell signaling. For example, they can inhibit the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase signaling pathways.[4][5]

Caption: Inhibition of kinase signaling by thioureas.

References

- 1. researchgate.net [researchgate.net]

- 2. The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 2-Methoxyphenyl Isothiocyanate Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs), a class of organosulfur compounds characterized by the -N=C=S functional group, are predominantly found in cruciferous vegetables. They are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among these, 2-Methoxyphenyl isothiocyanate and its derivatives are emerging as a subclass with significant therapeutic potential. The presence of the methoxy (B1213986) group at the ortho position of the phenyl ring influences the electronic and steric properties of the molecule, potentially modulating its biological activity. This technical guide provides a comprehensive overview of the current research on the biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further investigation and drug development.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3288-04-8 | [1][2] |

| Molecular Formula | C₈H₇NOS | [1][2] |

| Molecular Weight | 165.21 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 264-266 °C | |

| Density | 1.196 g/mL at 25 °C | |

| Solubility | Soluble in organic solvents, limited solubility in water. |

Anticancer Activity

Isothiocyanates are well-documented for their ability to inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. Limited but promising data is available for this compound derivatives.

Quantitative Data: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| I1 (a this compound derivative) | PC-3 (Prostate Cancer) | 70.7 | [4] |

| MCF-7 (Breast Cancer) | 52.2 | [4] | |

| I2 (a this compound derivative) | PC-3 (Prostate Cancer) | 39.9 | [4] |

| MCF-7 (Breast Cancer) | 48.1 | [4] | |

| HT-29 (Colon Cancer) | 39 | [4] |

Note: The specific structures of derivatives I1 and I2 were not available in the referenced abstract.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard method for determining the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Serially dilute the stock solution to obtain a range of desired concentrations.

-

Replace the culture medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[4]

Signaling Pathway: Induction of Apoptosis by Isothiocyanates

Isothiocyanates, including potentially this compound derivatives, can induce apoptosis through the intrinsic (mitochondrial) pathway. One study on this compound derivatives noted an increase in the Bax/Bcl-2 gene expression ratio, which is indicative of apoptosis induction.[4]

Figure 1: Simplified diagram of the intrinsic apoptosis pathway induced by isothiocyanates.

Anti-inflammatory Activity

Isothiocyanates are known to exert anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.

Quantitative Data: Anti-inflammatory Activity of this compound

| Compound | Assay | Result | Concentration | Reference |

| This compound | COX-2 Inhibition | ~99% inhibition | 50 µM | [5] |

| This compound | Acetylcholinesterase Inhibition | IC₅₀ = 0.57 mM | - | [5] |

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol describes a common in vitro assay to screen for anti-inflammatory activity.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

2. Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a positive control (cells + LPS), and vehicle controls.

-

Incubate for another 24 hours.

3. Nitrite (B80452) Measurement (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

4. Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples.

-

Determine the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.

-

Calculate the IC₅₀ value for NO inhibition.

Signaling Pathway: Inhibition of the NF-κB Pathway by Isothiocyanates

A key mechanism of the anti-inflammatory action of isothiocyanates is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Figure 2: Inhibition of the NF-κB signaling pathway by isothiocyanates.

Antimicrobial Activity

Isothiocyanates have demonstrated activity against a range of bacteria and fungi. While specific data for this compound derivatives is limited, related compounds show promise.

Quantitative Data: Antimicrobial Activity of Related Isothiocyanates

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzyl Isothiocyanate | Staphylococcus aureus (MRSA) | 2.9 - 110 | [6][7] |

| Allyl Isothiocyanate | Campylobacter jejuni | 1.25 - 10 | [8] |

| Benzyl Isothiocyanate | Campylobacter jejuni | 0.156 - 1.25 | [8] |

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum:

-

Culture the target bacteria (e.g., E. coli, S. aureus) in a suitable broth medium overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

2. Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative in the appropriate broth medium.

3. Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

4. MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8][9]

Experimental Workflow: Antimicrobial Susceptibility Testing

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The available data, though limited, suggests that this compound and its derivatives are a promising class of compounds with diverse biological activities. Their demonstrated anticancer and anti-inflammatory properties warrant further investigation. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to explore the therapeutic potential of these molecules. Future studies should focus on synthesizing a broader range of derivatives and conducting comprehensive in vitro and in vivo evaluations to establish clear structure-activity relationships and elucidate their precise mechanisms of action. Such efforts will be crucial in advancing these compounds towards potential clinical applications.

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]

An In-depth Technical Guide to the Solubility of 2-Methoxyphenyl Isothiocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenyl isothiocyanate is an organic compound featuring a methoxy (B1213986) group and an isothiocyanate functional group attached to a benzene (B151609) ring. Its chemical structure influences its reactivity and physical properties, including its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, details experimental protocols for its determination, and offers insights for its application in research and drug development.

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide outlines the expected solubility profile based on the general characteristics of isothiocyanates and provides detailed methodologies for empirical determination.

Expected Solubility Profile

Based on its chemical structure, this compound is anticipated to be soluble in a variety of common organic solvents. The presence of the aromatic ring and the isothiocyanate group suggests good solubility in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetone, as well as in alcohols such as methanol (B129727) and ethanol. Isothiocyanates, as a class of compounds, generally exhibit good solubility in many organic media.

Quantitative Solubility Data

| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 25°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Temperature (°C) |

| Methanol | 32.04 | 0.792 | Data not available | Data not available | |

| Ethanol | 46.07 | 0.789 | Data not available | Data not available | |

| Acetone | 58.08 | 0.784 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | Data not available | Data not available | |

| Dichloromethane (DCM) | 84.93 | 1.326 | Data not available | Data not available | |

| Ethyl Acetate | 88.11 | 0.902 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental methods are crucial. The following protocols are widely accepted for determining the solubility of organic compounds like this compound.

1. Saturation Shake-Flask Method with HPLC Analysis

This is a common and reliable method for determining equilibrium solubility.

-

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

-

Materials:

-

This compound

-

Selected organic solvent (HPLC grade)

-

Glass vials with tight-sealing caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a glass vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

Equilibration: Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Clarification: After the incubation period, cease agitation and allow the vial to stand undisturbed to permit the settling of undissolved solid. For more complete separation, the vial may be centrifuged.

-

Sample Collection and Preparation: Carefully withdraw a sample of the supernatant using a syringe. Filter the sample through a syringe filter to remove any suspended solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

-

Quantification by HPLC: Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound. The solubility is then calculated based on the measured concentration and the dilution factor.

-

2. Gravimetric Method

The gravimetric method is a simpler technique that relies on the precise measurement of mass.

-

Objective: To determine the solubility of this compound in a solvent by measuring the mass of the solute in a saturated solution.

-

Materials:

-

This compound

-

Selected organic solvent

-

Conical flask or beaker

-

Stirring rod or magnetic stirrer

-

Filtration apparatus (e.g., filter paper and funnel)

-

Pre-weighed evaporating dish or watch glass

-

Analytical balance

-

Oven or desiccator

-

-

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a conical flask at a constant temperature.

-

Stir the mixture until a saturated solution is obtained, with some undissolved solid remaining.

-

Filtration: Filter the saturated solution to remove the undissolved solid.

-

Weighing the Saturated Solution: Accurately pipette a known volume of the filtrate into a pre-weighed evaporating dish and weigh it.

-

Solvent Evaporation: Gently evaporate the solvent from the filtrate in a well-ventilated area or using a rotary evaporator. For less volatile solvents, careful heating in an oven may be required, ensuring the temperature is below the boiling point of the solute.

-

Drying and Final Weighing: Dry the residue in the evaporating dish to a constant weight, preferably in a desiccator to avoid moisture absorption.

-

Calculation: The solubility can be calculated from the mass of the residue (solute) and the mass or volume of the solvent.

-

Understanding the solubility of this compound is fundamental for its effective use in organic synthesis, medicinal chemistry, and drug development. While specific quantitative data remains to be broadly published, the established experimental protocols detailed in this guide, such as the saturation shake-flask method with HPLC analysis and the gravimetric method, provide robust frameworks for researchers to determine these values accurately. The expected solubility in common organic solvents provides a preliminary basis for experimental design. The systematic determination and dissemination of this data will be a valuable contribution to the scientific community.

Spectroscopic Characterization of 2-Methoxyphenyl Isothiocyanate: A Technical Guide

Introduction: 2-Methoxyphenyl isothiocyanate (C₈H₇NOS) is an organic compound featuring a methoxy (B1213986) group and an isothiocyanate group on a benzene (B151609) ring.[1] As a key intermediate and building block in medicinal chemistry and materials science, its structural integrity and purity are paramount. This technical guide provides an in-depth overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for this compound, offering a foundational resource for researchers, scientists, and drug development professionals.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule.[2] It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an absorption spectrum that serves as a molecular fingerprint.

Experimental Protocol: FT-IR Analysis

A high-resolution Fourier-transform infrared (FT-IR) spectrum of this compound, a liquid at room temperature, can be obtained using the neat-film method.

-

Sample Preparation: A single drop of neat this compound is placed onto the surface of a polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[3][4] A second plate is carefully placed on top to spread the liquid into a thin, uniform film, ensuring the absence of air bubbles.[4]

-

Background Collection: A background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.

-

Sample Analysis: The salt plate assembly is placed in the spectrometer's sample holder. The spectrum is typically recorded over a range of 4000-400 cm⁻¹, with multiple scans (e.g., 16 or 32) co-added to improve the signal-to-noise ratio.

-

Post-Analysis: After analysis, the salt plates are thoroughly cleaned with a suitable solvent, such as acetone (B3395972) or methylene (B1212753) chloride, and stored in a desiccator to prevent degradation from moisture.[3]

Data Interpretation

The IR spectrum of this compound is distinguished by several key absorption bands that confirm its structural features. The most prominent peaks are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~2100 | Asymmetric Stretch | Isothiocyanate (-N=C=S) | Strong, Sharp |

| 2900-2800 | C-H Stretch | Methoxy (-OCH₃) | Medium |

| 1603, 1521, 1479 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1023 | Symmetric O-CH₃ Stretch | Methoxy (-OCH₃) | Strong |

The most characteristic signal is the intense and sharp absorption band around 2100 cm⁻¹, which is definitive for the isothiocyanate (-N=C=S) functional group.[5] Additionally, stretching modes of the methoxy group's C-H bonds are observed in the 2900-2800 cm⁻¹ region, while a strong absorption near 1023 cm⁻¹ corresponds to the symmetric stretching of the O-CH₃ bond.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. It provides detailed information about the chemical environment, connectivity, and number of different types of atoms in a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: For ¹H NMR, approximately 5-20 mg of this compound is accurately weighed and dissolved in ~0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[6][7] For the less sensitive ¹³C NMR, a more concentrated solution (20-50 mg) is preferred.[7]

-

Filtration: The solution is filtered through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[6][8]

-

Standard: A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift calibration (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[9]

-

Acquisition: The capped and cleaned NMR tube is placed in the spectrometer. The experiment begins with locking onto the deuterium (B1214612) signal of the solvent, followed by shimming the magnetic field to maximize homogeneity and resolution.[7] Standard pulse sequences are then used to acquire the ¹H and ¹³C spectra.

¹H NMR Data

The ¹H NMR spectrum provides information on the number and environment of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25–7.30 | Multiplet | 1H | Aromatic H |

| 7.13–7.16 | Multiplet | 1H | Aromatic H |

| 6.90–6.96 | Multiplet | 2H | Aromatic H |

| 3.94 | Singlet | 3H | Methoxy (-OCH₃) |

(Data sourced from a 300 MHz spectrum in CDCl₃)[10]

The spectrum shows a sharp singlet at 3.94 ppm, integrating to three protons, which is characteristic of the methoxy group (-OCH₃). The aromatic region, between 6.90 and 7.30 ppm, displays a series of multiplets integrating to a total of four protons, consistent with the four protons on the substituted benzene ring.

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 155.6 | Aromatic C-O |

| 137.9 | Isothiocyanate (-N=C=S) |

| 129.3 | Aromatic C-H |

| 125.8 | Aromatic C-H |

| 121.1 | Aromatic C-H |

| 119.3 | Aromatic C-N |

| 112.5 | Aromatic C-H |

| 56.4 | Methoxy (-OCH₃) |

(Data sourced from a 75 MHz spectrum in CDCl₃)[10]

The ¹³C spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. Key signals include the methoxy carbon at 56.4 ppm, the isothiocyanate carbon at 137.9 ppm, and six distinct signals for the aromatic carbons, confirming the ortho-substitution pattern which removes the plane of symmetry that would be present in a para-substituted analog.

Logical Workflow for Spectroscopic Analysis

The structural confirmation of this compound relies on a systematic workflow that integrates sample handling, data acquisition, and interpretation. This process ensures that the final structural assignment is supported by robust and complementary spectroscopic evidence.

References

- 1. This compound [webbook.nist.gov]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. 2-Methoxyphenyl isocyanate and this compound: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 9. repositorio.uam.es [repositorio.uam.es]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Applications of 2-Methoxyphenyl Isothiocyanate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyphenyl isothiocyanate, a member of the pharmacologically significant isothiocyanate class of compounds, has emerged as a versatile building block in medicinal chemistry. Characterized by the presence of a methoxy (B1213986) group at the ortho position of the phenyl ring, this compound exhibits a unique electronic and steric profile that influences its reactivity and biological activity. This technical guide provides a comprehensive overview of the current applications of this compound in drug discovery and development. It delves into its anti-inflammatory, cholinesterase inhibitory, and potential anticancer and antimicrobial properties. Detailed experimental protocols for the synthesis of its derivatives and for key biological assays are provided, alongside a summary of quantitative biological data. Furthermore, this guide elucidates the potential signaling pathways modulated by this compound, offering insights into its mechanisms of action.

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They are well-recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The chemical reactivity of the isothiocyanate group, particularly its susceptibility to nucleophilic attack by thiols, makes it a key pharmacophore for covalent interaction with biological targets.

This compound (Figure 1) is an aromatic isothiocyanate distinguished by a methoxy substituent at the ortho position of the phenyl ring. This structural feature can influence the compound's lipophilicity, metabolic stability, and interaction with target proteins. This guide explores the current state of research on this compound in medicinal chemistry, highlighting its potential as a lead compound for the development of novel therapeutic agents.

Biological Activities and Quantitative Data

This compound has been investigated for several biological activities, with quantitative data available for its anti-inflammatory and cholinesterase inhibitory effects. While its anticancer and antimicrobial potential is suggested by the broader class of isothiocyanates, specific data for this compound and its simple derivatives are still emerging.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] Overproduction of prostaglandins (B1171923) by COX-2 is associated with various inflammatory disorders.[3]

| Compound | Assay | Parameter | Result | Reference |

| This compound | COX-2 Inhibition | % Inhibition at 50 µM | 99% | [3] |

Cholinesterase Inhibition

The compound has also been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3]

| Compound | Assay | Parameter | Result | Reference |

| This compound | Acetylcholinesterase (AChE) Inhibition | IC50 | 0.57 mM | [3] |

Anticancer and Antimicrobial Potential

Isothiocyanates as a class are known to possess anticancer and antimicrobial activities.[1][2] The anticancer effects are often attributed to the induction of apoptosis and modulation of various signaling pathways involved in cell proliferation and survival.[1] Similarly, their antimicrobial properties are linked to their ability to disrupt cellular functions in microorganisms.[4] While specific quantitative data for this compound in these areas are limited in the reviewed literature, its isothiocyanate functional group suggests potential for further investigation.

Experimental Protocols

Synthesis of N-(2-Methoxyphenyl)thiourea

Thiourea (B124793) derivatives are common products of the reaction between isothiocyanates and primary amines, often exhibiting a range of biological activities. The following protocol describes the synthesis of N-(2-methoxyphenyl)thiourea.

Materials:

-

This compound

-

Ammonia (B1221849) solution

-

Ethanol

Procedure:

-

Dissolve this compound in ethanol.

-

Add an aqueous solution of ammonia to the ethanolic solution of the isothiocyanate.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product, N-(2-methoxyphenyl)thiourea, will precipitate from the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

-

The structure and purity of the resulting N-(2-methoxyphenyl)thiourea can be confirmed by spectroscopic methods such as NMR and IR, and by melting point determination.

COX-2 Inhibition Assay

The following protocol is a general method for determining the COX-2 inhibitory activity of a compound.

Materials:

-

COX-2 enzyme (human)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., 96% ethanol)

-

Positive control (e.g., Indomethacin)

Procedure:

-

In a reaction tube, prepare a mixture of the reaction buffer, heme, and the COX-2 enzyme solution.

-

Add the test compound solution to the enzyme mixture to achieve the desired final concentration (e.g., 50 µM). For the positive control, add Indomethacin. For the 100% activity control, add the solvent vehicle.

-

Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Allow the reaction to proceed for a set time (e.g., 2 minutes) at 37°C.

-

Terminate the reaction.

-

Quantify the product (e.g., prostaglandin) formation using an appropriate method, such as an ELISA-based assay.

-

Calculate the percentage of inhibition by comparing the product formation in the presence of the test compound to the 100% activity control.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Acetylthiocholine iodide (ATCI) (substrate)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., ethanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

In the wells of a 96-well microplate, add the phosphate buffer.

-

Add the DTNB solution to each well.

-

Add the test compound solution at various concentrations to the respective wells.

-

Add the AChE enzyme solution to all wells except for the blank.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate, ATCI, to all wells.

-

Immediately measure the absorbance at 412 nm at regular time intervals.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanism of Action

The biological activities of isothiocyanates, including this compound, are often attributed to their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival. The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic residues, such as cysteine thiols, on regulatory proteins, thereby altering their function.

Modulation of Nrf2 and NF-κB Pathways

Two of the most well-characterized pathways affected by isothiocyanates are the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Nuclear Factor-kappa B (NF-κB) pathways.

-

Nrf2 Pathway Activation: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This leads to the upregulation of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby protecting cells from oxidative stress.[5][6]

-

NF-κB Pathway Inhibition: The NF-κB transcription factor plays a central role in the inflammatory response by upregulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[7] Isothiocyanates have been shown to inhibit the NF-κB pathway.[8] This can occur through various mechanisms, including the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. By preventing IκBα degradation, isothiocyanates block the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.[8]

The anti-inflammatory effects of this compound, such as its potent inhibition of COX-2, are likely mediated, at least in part, through the modulation of these interconnected signaling pathways.

Experimental and Synthetic Workflows

The following diagrams illustrate the general workflows for the synthesis of thiourea derivatives from this compound and for the biological evaluation of its activity.

Conclusion and Future Perspectives

This compound is a promising scaffold in medicinal chemistry, demonstrating significant anti-inflammatory and cholinesterase inhibitory activities. Its reactive isothiocyanate group allows for the straightforward synthesis of a diverse range of derivatives, such as thioureas, which can be further explored for a variety of therapeutic applications. The likely mechanism of action, involving the modulation of the Nrf2 and NF-κB signaling pathways, provides a solid foundation for rational drug design.

Future research should focus on a more comprehensive evaluation of the anticancer and antimicrobial properties of this compound and its derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for specific biological targets. Furthermore, in vivo studies are necessary to validate the therapeutic potential of promising candidates identified through in vitro screening. The continued exploration of this compound and its analogues holds considerable promise for the development of novel drugs for a range of diseases.

References

- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methoxyphenyl Isothiocyanate: A Versatile Precursor for the Synthesis of Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyphenyl isothiocyanate, an aromatic isothiocyanate featuring a methoxy (B1213986) group in the ortho position, serves as a pivotal precursor for the synthesis of a diverse array of heterocyclic and acyclic compounds with significant biological activities. The inherent reactivity of the isothiocyanate functional group allows for straightforward derivatization, primarily through nucleophilic addition reactions, leading to the formation of thiourea (B124793), benzothiazole (B30560), and other pharmacologically relevant scaffolds. This technical guide provides a comprehensive overview of the synthesis of bioactive molecules derived from this compound, their mechanisms of action, and detailed experimental protocols for their preparation and biological evaluation. The information presented herein is intended to empower researchers in the fields of medicinal chemistry and drug discovery to leverage this versatile building block for the development of novel therapeutic agents.

Introduction

The isothiocyanate moiety (-N=C=S) is a highly reactive electrophilic functional group that is a cornerstone in the synthesis of a multitude of sulfur and nitrogen-containing compounds.[1] Aromatic isothiocyanates, in particular, are valuable starting materials in medicinal chemistry due to their ability to readily react with nucleophiles such as amines, alcohols, and thiols. This compound, with its characteristic methoxy substitution on the phenyl ring, offers a unique structural motif that can influence the physicochemical properties and biological activity of its derivatives.

The derivatives of this compound, most notably thioureas, have garnered significant attention for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The presence of the methoxy group can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.

This guide will delve into the synthesis of various bioactive compounds originating from this compound, with a focus on thiourea and benzothiazole derivatives. It will further explore the signaling pathways implicated in their mechanisms of action and provide detailed, actionable experimental protocols for their synthesis and biological characterization.

Synthesis of Bioactive Derivatives

The primary route for the derivatization of this compound involves the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group, yielding N,N'-disubstituted thioureas. This reaction is typically high-yielding and can be performed under mild conditions.

General Synthesis of N-Aryl-N'-(2-methoxyphenyl)thioureas

The synthesis of N-aryl-N'-(2-methoxyphenyl)thioureas is a straightforward one-step process.

Experimental Protocol:

A general procedure for the synthesis of N-aryl-N'-(2-methoxyphenyl)thioureas is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable solvent such as acetone or dichloromethane (B109758) (DCM).

-

Addition of Isothiocyanate: To the stirred solution of the amine, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

-

Reaction Monitoring: The reaction is typically exothermic and proceeds to completion within a few hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N,N'-disubstituted thiourea derivative.

Synthesis of Benzothiazole Derivatives

This compound can also serve as a precursor for the synthesis of benzothiazole derivatives, which are known to possess a wide range of biological activities. One common method involves the reaction of the isothiocyanate with an appropriate ortho-substituted aniline.

Biological Activities of this compound Derivatives

Derivatives of this compound have shown promise in various therapeutic areas, primarily due to the versatile pharmacophore of the resulting thiourea structure.

Antimicrobial Activity

Thiourea derivatives are known to exhibit a broad spectrum of antimicrobial activities against bacteria and fungi.[2][4] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic processes.

Table 1: Antimicrobial Activity of Selected Thiourea Derivatives